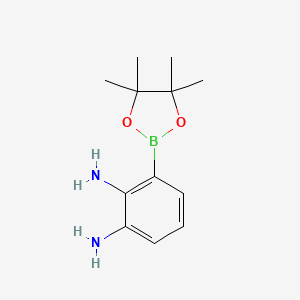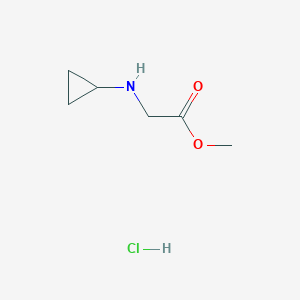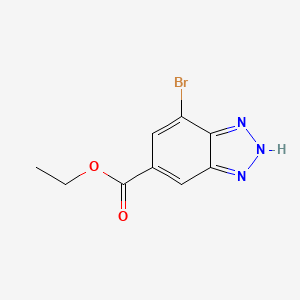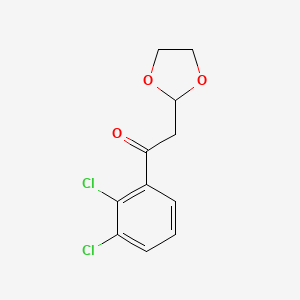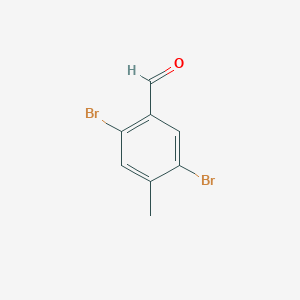
2,5-Dibromo-4-methylbenzaldehyde
Overview
Description
2,5-Dibromo-4-methylbenzaldehyde is an organic compound with the molecular formula C8H6Br2O. It is characterized by a benzene ring substituted with two bromine atoms at positions 2 and 5, a methyl group at position 4, and an aldehyde group at position 1. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination of 4-Methylbenzaldehyde: The compound can be synthesized by the bromination of 4-methylbenzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is typically carried out in a solvent like dichloromethane at low temperatures to control the degree of bromination.
Direct Halogenation: Another method involves the direct halogenation of 2,5-dimethylbenzaldehyde using bromine in the presence of a Lewis acid catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced through continuous flow processes that ensure consistent quality and yield. The use of automated systems and advanced reaction monitoring techniques helps in scaling up the production while maintaining safety and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in 2,5-dibromo-4-methylbenzyl alcohol.
Substitution: The bromine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for the reduction of the aldehyde group.
Substitution: Nucleophiles such as amines and alkoxides are used in substitution reactions, often requiring high temperatures and strong bases.
Major Products Formed:
Oxidation: 2,5-Dibromo-4-methylbenzoic acid
Reduction: 2,5-Dibromo-4-methylbenzyl alcohol
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Mechanism of Action
Target of Action
The primary target of 2,5-Dibromo-4-methylbenzaldehyde is likely to be organic compounds containing nucleophilic nitrogen or oxygen atoms . The aldehyde group in this compound can react with these nucleophiles, leading to the formation of various products .
Mode of Action
this compound interacts with its targets through a process known as nucleophilic addition. The oxygen atom in the aldehyde group of this compound has a partial positive charge, making it susceptible to attack by nucleophiles . This interaction results in the formation of various products, such as oximes and hydrazones .
Biochemical Pathways
The reaction of this compound with nucleophiles can affect various biochemical pathways. For instance, the formation of oximes and hydrazones can influence the concentration of ketones in the system . As the ketone gets used up, the hemiketal decomposes in an attempt to maintain the concentration of the ketone .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific nucleophiles it interacts with. For example, the formation of oximes and hydrazones can lead to changes in the concentrations of other compounds in the system .
Scientific Research Applications
2,5-Dibromo-4-methylbenzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the manufacture of dyes, pigments, and other chemical products.
Comparison with Similar Compounds
2-Bromo-4-methylbenzaldehyde: Similar structure but with only one bromine atom.
2,5-Dimethoxy-4-methylbenzaldehyde: Similar structure but with methoxy groups instead of bromine atoms.
Uniqueness: 2,5-Dibromo-4-methylbenzaldehyde is unique due to the presence of two bromine atoms, which significantly alters its reactivity and chemical properties compared to its similar counterparts. This makes it particularly useful in specific chemical reactions and applications where the presence of bromine atoms is advantageous.
Properties
IUPAC Name |
2,5-dibromo-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O/c1-5-2-8(10)6(4-11)3-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLRTUFATSTXBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


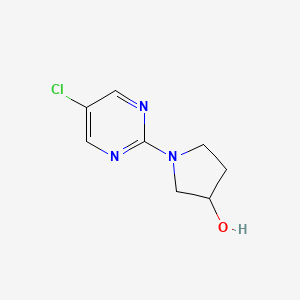
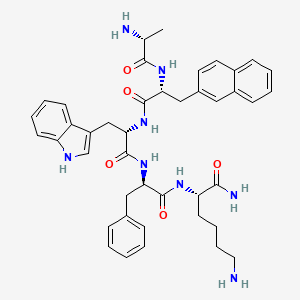
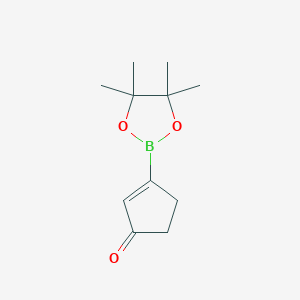
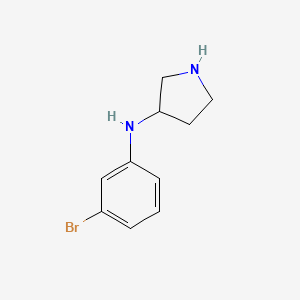
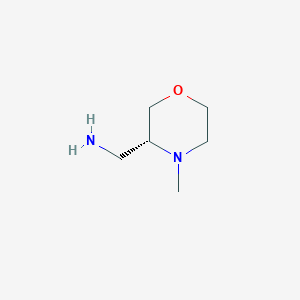
![3-[4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1530429.png)
